molecular formula C9H10Cl2FN B13529334 1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride

1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride

Katalognummer: B13529334
Molekulargewicht: 222.08 g/mol
InChI-Schlüssel: CDXQJXPNOXTROQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride is a chemical compound with significant relevance in various scientific fields. This compound is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride involves several stepsThe final step involves the formation of the hydrochloride salt to improve the compound’s properties .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted cyclopropane derivatives .

Wissenschaftliche Forschungsanwendungen

1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(2-Chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C9H10Cl2FN

Molekulargewicht

222.08 g/mol

IUPAC-Name

1-(2-chloro-4-fluorophenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C9H9ClFN.ClH/c10-8-5-6(11)1-2-7(8)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H

InChI-Schlüssel

CDXQJXPNOXTROQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1(C2=C(C=C(C=C2)F)Cl)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.